molecular formula C16H21NO4 B1649164 N-Boc-5-methoxytryptophol

N-Boc-5-methoxytryptophol

Cat. No.: B1649164
M. Wt: 291.34 g/mol
InChI Key: LOYCSWSQMLVADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Indole (B1671886) Scaffolds in Organic Synthesis

The indole moiety is a privileged structural motif in organic chemistry, serving as the foundational framework for numerous biologically active molecules. rsc.orgresearchgate.net Its versatile structure allows for a wide range of chemical modifications, making it an indispensable building block for synthetic chemists. researchgate.netsemanticscholar.org The development of novel and efficient methods for constructing and functionalizing indole rings remains an active area of research, driven by the continuous demand for new therapeutic agents and advanced materials. derpharmachemica.com

Overview of Tryptophol (B1683683) Analogues and Their Synthetic Utility

Tryptophol, or indole-3-ethanol, and its analogues are important intermediates in the synthesis of a variety of significant compounds. guidechem.comrsc.org These derivatives serve as precursors for complex molecules, including certain anti-migraine drugs and anti-inflammatory agents. guidechem.com The functionalization of the tryptophol skeleton, including the introduction of substituents on the indole ring and modification of the hydroxyethyl (B10761427) side chain, allows for the creation of a diverse library of compounds with potential applications in medicinal chemistry. researchgate.net For instance, tryptophol itself is a natural product found in various organisms, including plants, fungi, and marine sponges. rsc.orgmdpi.com

Rationale for N-Protection Strategies in Indole Synthesis

The nitrogen atom of the indole ring can be reactive under various synthetic conditions. To achieve regioselectivity and prevent unwanted side reactions during the synthesis of complex indole-containing molecules, it is often necessary to temporarily block or "protect" this nitrogen atom. researchgate.net This strategy, known as N-protection, allows chemists to direct reactions to other parts of the molecule with high precision. nih.gov The choice of the protecting group is crucial, as it must be stable under the desired reaction conditions and easily removable once its protective function is no longer needed. researchgate.net

Role of the tert-Butyloxycarbonyl (Boc) Group in Indole Nitrogen Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen due to its reliability and mild removal conditions. researchgate.netwikipedia.org It is generally stable to many reagents and reaction conditions, yet can be readily cleaved under acidic conditions. wikipedia.orgorganic-chemistry.org The Boc group is typically introduced by reacting the indole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgrsc.org This protection strategy is advantageous in multi-step syntheses where other protecting groups might be sensitive to the reaction conditions required for their removal. nih.govthieme-connect.com The use of the Boc group allows for the selective functionalization of the indole core, expanding the synthetic chemist's toolkit for creating complex molecular architectures. thieme-connect.comnih.gov

Chemical Profile of N-Boc-5-methoxytryptophol

PropertyValue
Chemical Name tert-butyl 3-(2-hydroxyethyl)-5-methoxy-1H-indole-1-carboxylate
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.34 g/mol
CAS Number 898746-70-8

This data is compiled from publicly available chemical information. sinfoochem.com

Synthesis and Applications

The synthesis of this compound typically involves the protection of the indole nitrogen of 5-methoxytryptophol (B162933) with a Boc group. 5-methoxytryptophol itself is a naturally occurring indole compound. caymanchem.com The Boc protection is generally achieved by reacting 5-methoxytryptophol with di-tert-butyl dicarbonate.

This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of the Boc protecting group allows for selective modifications at other positions of the indole ring or the side chain without interference from the indole nitrogen. Following these modifications, the Boc group can be removed to yield the desired final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

tert-butyl 3-(2-hydroxyethyl)-5-methoxyindole-1-carboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-11(7-8-18)13-9-12(20-4)5-6-14(13)17/h5-6,9-10,18H,7-8H2,1-4H3

InChI Key

LOYCSWSQMLVADI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)CCO

Origin of Product

United States

Synthetic Methodologies for N Boc 5 Methoxytryptophol and Its Precursors

Synthesis of 5-Methoxytryptophol (B162933) Precursors

The core of 5-methoxytryptophol, 2-(5-methoxy-1H-indol-3-yl)ethanol, can be constructed through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency.

The Fischer indole (B1671886) synthesis is a venerable and highly effective method for constructing the indole nucleus, first discovered in 1883. wikipedia.orgbyjus.com This reaction forms the aromatic indole heterocycle by reacting a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of the 5-methoxytryptophol scaffold, the key starting materials are (4-methoxyphenyl)hydrazine (B1593770) and a suitable carbonyl compound that provides the C2-C3 side chain. molbase.com

The general mechanism begins with the condensation of the aryl hydrazine (B178648) and the carbonyl compound to form a phenylhydrazone. byjus.com This intermediate, upon protonation, isomerizes to an enamine tautomer. byjus.com A critical nih.govnih.gov-sigmatropic rearrangement then occurs, breaking the N-N bond and forming a new C-C bond. byjus.comyoutube.com The resulting diimine intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) to yield the final aromatic indole ring. wikipedia.orgyoutube.com

The selection of the acid catalyst is crucial for the reaction's success. rsc.org A variety of Brønsted and Lewis acids can be employed to facilitate the cyclization.

Table 1: Common Acid Catalysts in Fischer Indole Synthesis

Catalyst Type Examples
Brønsted Acids Hydrochloric acid (HCl), Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), p-Toluenesulfonic acid (p-TsOH)

This table summarizes common acid catalysts used to promote the Fischer indole synthesis. wikipedia.orgrsc.org

Beyond the classic Fischer synthesis for forming the indole ring itself, 5-methoxytryptophol can be synthesized from precursors that already contain the 5-methoxyindole (B15748) moiety. A common strategy involves the reduction of a carbonyl group at the C3 position.

One prominent pathway is the reduction of 5-methoxyindole-3-acetic acid or its corresponding esters (e.g., ethyl 2-(5-methoxy-1H-indol-3-yl)acetate). Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is frequently used to reduce the carboxylic acid or ester functionality directly to the primary alcohol, yielding 2-(5-methoxy-1H-indol-3-yl)ethanol. Other precursors that can be reduced to the target alcohol include 2-(5-methoxy-1H-indol-3-yl)acetonitrile and ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate. molbase.comchemicalbook.com

N-Boc Protection Strategies for 5-Methoxytryptophol

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. sigmaaldrich.comorganic-chemistry.org The protection of the indole nitrogen of 5-methoxytryptophol is a key step in the synthesis of more complex molecules.

The most common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. sigmaaldrich.com In this reaction, the nucleophilic indole nitrogen of 5-methoxytryptophol attacks one of the electrophilic carbonyl carbons of Boc₂O. commonorganicchemistry.com This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the N-Boc protected product, carbon dioxide, and tert-butanol. commonorganicchemistry.com

While the reaction can proceed without a catalyst, bases are often added to deprotonate the amine starting material, increasing its nucleophilicity and reaction rate. However, indoles are known to be poorly nucleophilic substrates, which can lead to slow reaction times. sigmaaldrich.com

The choice of solvent can significantly influence the efficiency and environmental impact of the N-Boc protection reaction. A range of solvents have been successfully employed, each with distinct advantages and disadvantages.

Methanol is a common solvent for this transformation. sigmaaldrich.com Dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) are also frequently used. acsgcipr.org More recently, greener and more sustainable solvent systems have been developed. Research has demonstrated that N-tert-butyloxycarbonylation can be performed efficiently in water, often with a small amount of a co-solvent like acetone (B3395972) to aid in the solubility of Boc₂O. nih.gov This water-mediated, catalyst-free approach offers significant environmental benefits by reducing reliance on volatile organic solvents. nih.gov

Table 2: Comparison of Solvents for N-Boc Protection

Solvent System Typical Conditions Advantages Disadvantages
Methanol (MeOH) Room temperature, with or without base Good solubility for many substrates Volatile organic compound (VOC)
Dichloromethane (DCM) Room temperature, often with a base like triethylamine (B128534) Widely used, effective for many substrates Suspected carcinogen, environmental concerns acsgcipr.org
Tetrahydrofuran (THF) Room temperature Greener alternative to DCM Can form peroxides

This table compares various solvent systems used for the N-Boc protection of amines, highlighting their typical conditions and key characteristics.

In line with the principles of green chemistry, several solvent-free and environmentally friendly methods for N-Boc protection have been developed. These techniques aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

One approach involves the use of a solid-supported, recyclable catalyst. For instance, Amberlite-IR 120, a strongly acidic ion-exchange resin, has been shown to be an effective heterogeneous catalyst for the N-tert-butoxycarbonylation of various amines under solvent-free conditions at room temperature. derpharmachemica.com The catalyst can be easily recovered by simple filtration and reused. derpharmachemica.com Another reported method uses a catalytic amount of iodine under solvent-free conditions at ambient temperature. organic-chemistry.orgnih.gov

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents another innovative solvent-free strategy. scirp.org This technique has been applied to the formation of N-Boc protected amines, offering rapid reaction times and eliminating the need for bulk solvents. scirp.org

Chemoselectivity Considerations in N-Boc Protection of Indole Nitrogen

The protection of the indole nitrogen in 5-methoxytryptophol with a tert-butoxycarbonyl (Boc) group presents a significant chemoselectivity challenge. The substrate contains two nucleophilic sites: the indole nitrogen and the primary hydroxyl group of the ethyl side chain. The reaction with di-tert-butyl dicarbonate ((Boc)₂O), the standard reagent for Boc protection, can potentially lead to three products: the desired N-protected product (N-Boc-5-methoxytryptophol), the O-protected product, or the N,O-di-protected species. Achieving high selectivity for N-protection is crucial for efficient synthesis and requires careful control of reaction conditions.

The outcome of the reaction is governed by the relative nucleophilicity and acidity of the two sites. The indole N-H proton is generally more acidic than the hydroxyl proton of a primary alcohol, particularly in aprotic polar solvents. This difference in acidity is a key factor that can be exploited to achieve selective N-protection. By using a suitable base, the indole nitrogen can be deprotonated to form a more nucleophilic indolide anion, which then preferentially attacks the electrophilic carbonyl of (Boc)₂O.

Several factors influence the chemoselectivity of this transformation, including the choice of base, solvent, temperature, and the presence of any catalysts.

Influence of Base and Solvent:

The selection of the base and solvent system is paramount. Weak, non-nucleophilic bases such as triethylamine (TEA) are often employed. In a solvent like tetrahydrofuran (THF), these conditions can favor N-protection. The reaction of 5-methoxytryptophol with di-tert-butyl dicarbonate in the presence of triethylamine in THF typically yields the desired N-Boc protected product. However, the formation of the di-protected compound can occur, especially with prolonged reaction times or an excess of the Boc-anhydride.

Stronger bases, such as sodium hydride (NaH), can be used to completely deprotonate the indole nitrogen. This strategy, often carried out in an aprotic polar solvent like dimethylformamide (DMF), can enhance the rate and selectivity of N-protection. The resulting sodium indolide is a potent nucleophile that reacts rapidly with (Boc)₂O. However, care must be taken as NaH can also deprotonate the alcohol, potentially leading to a mixture of products if stoichiometry and temperature are not carefully controlled.

Role of Catalysts:

The addition of a nucleophilic catalyst, most notably 4-(dimethylamino)pyridine (DMAP), can significantly alter the selectivity of the reaction. DMAP is known to activate (Boc)₂O by forming a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more reactive and less selective, readily acylating both the indole nitrogen and the hydroxyl group. In many cases, the use of DMAP in the Boc protection of substrates containing hydroxyl groups leads to preferential or significant O-acylation. Therefore, for selective N-protection of 5-methoxytryptophol, the use of DMAP is generally avoided.

Research Findings on Selective N-Boc Protection:

While specific comparative studies detailing the product distribution for 5-methoxytryptophol under various conditions are not extensively documented in readily available literature, general principles for the chemoselective N-Boc protection of amino alcohols and related structures have been established. For instance, procedures using di-tert-butyl dicarbonate with a mild base like triethylamine or diisopropylethylamine (DIPEA) in solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature are standard for favoring N-protection over O-protection in bifunctional molecules. The slightly higher acidity of the indole N-H compared to the alcohol O-H directs the selectivity.

The following table summarizes typical conditions reported for achieving selective N-Boc protection on substrates with competing nucleophiles, which are applicable to 5-methoxytryptophol.

Reagent SystemSolventBaseCatalystTypical Outcome
(Boc)₂OTHFTriethylamineNonePredominantly N-protection
(Boc)₂ODMFSodium HydrideNoneHigh selectivity for N-protection
(Boc)₂ODCMTriethylamineDMAP (cat.)Increased formation of O- and N,O-di-protected byproducts

This interactive table is based on established principles of chemoselectivity in Boc protection reactions.

N Boc 5 Methoxytryptophol As a Key Intermediate in Advanced Organic Synthesis

Application in the Synthesis of Indole (B1671886) Alkaloid Architectures

The structural framework of N-Boc-5-methoxytryptophol is ideally suited for the assembly of complex indole alkaloids, a class of natural products renowned for their diverse and potent biological activities.

Precursor for Pictet-Spengler and Vinylogous Pictet-Spengler Cyclizations

The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline ring systems, which are core structures in many indole alkaloids. A variation of this reaction, the vinylogous Pictet-Spengler cyclization, has been developed to generate larger, medium-sized rings fused to the indole core. This compound is a valuable starting material for these cyclizations, leading to the formation of intricate alkaloid skeletons. nih.gov

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group commonly used for amines in organic synthesis. wikipedia.org Its presence on the indole nitrogen of 5-methoxytryptophol (B162933) plays a significant role in cyclization reactions. The Boc group is generally stable under basic and nucleophilic conditions but can be readily removed with mild acids. total-synthesis.comorganic-chemistry.org This characteristic is critical in multi-step syntheses where selective deprotection is required. nih.gov

In the context of the Pictet-Spengler reaction, the electron-withdrawing nature of the Boc carbamate (B1207046) can modulate the nucleophilicity of the indole ring. While traditional Pictet-Spengler reactions are acid-catalyzed, the stability of the N-Boc group under specific acidic conditions must be carefully considered to prevent premature deprotection. researchgate.net The steric bulk of the Boc group can also influence the stereochemical outcome of the cyclization, directing the approach of reactants to afford specific diastereomers, thereby enhancing the selectivity of the reaction.

A key application of this compound is demonstrated in the synthesis of complex indole alkaloids containing medium-sized rings. A novel vinylogous Pictet-Spengler cyclization utilizes an N-Boc protected tryptophol (B1683683) derivative to generate tetrahydro-azocino[4,3-b]indole cores. nih.gov This methodology is instrumental in the total synthesis of (±)-Lundurine A, a polycyclic indole alkaloid. nih.gov The strategy enables the formation of an eight-membered azocino ring fused to the indole, creating a structural motif present in many biologically active alkaloids. nih.gov

Role in the Assembly of Other Polycyclic Indole Structures

Beyond the direct products of Pictet-Spengler cyclizations, this compound is a versatile intermediate for assembling a wider array of polycyclic indole structures. The protected indole nitrogen allows for selective functionalization at other positions of the molecule. For instance, the hydroxyl group can be converted into a leaving group or an aldehyde, setting the stage for subsequent intramolecular cyclization reactions to form additional rings. This strategic protection is essential in the multi-step synthesis of complex, fused-ring systems characteristic of many pharmacologically active indole alkaloids. vnulib.edu.vnmdpi.com

Building Block for Melatonin (B1676174) Analogue Synthesis

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone known for regulating circadian rhythms. nih.gov Its therapeutic potential has spurred the development of numerous synthetic analogues with modified properties. researchgate.net this compound serves as a valuable precursor in the synthesis of these analogues.

The synthesis of melatonin and its derivatives often starts from 5-methoxytryptamine. nih.gov this compound can be readily converted to the corresponding N-Boc-5-methoxytryptamine. The Boc group provides protection for the indole nitrogen while the terminal hydroxyl group is chemically modified. For example, the alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, allowing for the introduction of various side chains. Subsequent deprotection of the Boc group and N-acetylation provides access to a wide range of melatonin analogues with diverse functionalities aimed at enhancing receptor selectivity or metabolic stability. researchgate.netmdpi.com

Utilization in the Synthesis of Other Bioactive Indole Derivatives

The utility of this compound extends to the synthesis of various other bioactive indole derivatives beyond complex alkaloids and melatonin analogues. The indole scaffold is a privileged structure in medicinal chemistry, found in compounds with anticancer, antioxidant, and anti-inflammatory properties. scielo.br

The strategic placement of the Boc protecting group on this compound allows for controlled and regioselective reactions. For example, C-H functionalization reactions can be directed to specific positions on the indole ring, enabling the introduction of substituents like prenyl groups, which are common in bioactive natural products. nih.gov The tryptophol side chain can also be elaborated into different functional groups or used as a handle to attach other molecular fragments, leading to the creation of novel hybrid molecules with potential therapeutic applications. mdpi.com

Orthogonal Protecting Group Strategies in Multi-Step Syntheses Featuring this compound

The utility of this compound as a versatile building block is significantly enhanced when employed in orthogonal protecting group strategies. This is particularly true in the synthesis of tryptamine (B22526) derivatives and other complex indole alkaloids where multiple reactive sites must be differentiated. The N-Boc group is characteristically acid-labile, meaning it can be removed under acidic conditions. This property allows it to be used in tandem with other protecting groups that are stable to acid but can be cleaved by different reagents.

A common and effective orthogonal partner for the N-Boc group is a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether, used to protect the primary hydroxyl group of the tryptophol side chain. The TBS group is stable under the acidic conditions used to remove the N-Boc group but is readily cleaved by fluoride-based reagents, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF). This differential reactivity forms the basis of a powerful orthogonal strategy.

Illustrative Orthogonal Strategy: N-Boc and TBS Protection

A representative synthetic sequence could involve the initial protection of the hydroxyl group of this compound as a TBS ether. This doubly protected intermediate can then undergo various transformations on other parts of the molecule. Subsequently, either the N-Boc group or the O-TBS group can be selectively removed to allow for further functionalization at the desired position.

For instance, treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) will selectively cleave the N-Boc group, leaving the O-TBS ether intact. This allows for modifications at the indole nitrogen. Conversely, treatment with TBAF in tetrahydrofuran (B95107) (THF) will selectively remove the TBS group, exposing the primary alcohol for reactions such as oxidation or esterification, while the N-Boc group remains in place.

The following table summarizes the orthogonal relationship between the N-Boc and O-TBS protecting groups in the context of a 5-methoxytryptophol scaffold.

Protecting GroupFunctional Group ProtectedTypical Cleavage ConditionsStability to Orthogonal Cleavage Conditions
N-Boc Indole NitrogenTrifluoroacetic Acid (TFA) in Dichloromethane (DCM)Stable to TBAF in THF
O-TBS Primary HydroxylTetrabutylammonium Fluoride (TBAF) in Tetrahydrofuran (THF)Stable to TFA in DCM

This strategy has been implicitly employed in the synthesis of various biologically active indole derivatives, where precise control over the reactivity of different functional groups is paramount. The ability to unmask specific reactive sites in a predetermined order is a cornerstone of modern synthetic organic chemistry, and this compound serves as an exemplary platform for the application of these sophisticated techniques.

Advanced Characterization and Analytical Methodologies for N Boc 5 Methoxytryptophol and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of N-Boc-5-methoxytryptophol. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopies provide complementary information regarding the compound's atomic connectivity and functional groups.

NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments like HETCOR, allows for the complete assignment of all proton and carbon signals in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the indole (B1671886) ring, the methoxy (B1213986) group, the ethyl alcohol side chain, and the N-Boc protecting group. The protons of the tert-butoxycarbonyl (Boc) group typically appear as a prominent singlet in the upfield region of the spectrum. The chemical shifts of the indole protons are influenced by the electron-donating nature of the methoxy group and the electron-withdrawing effect of the Boc group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals include those from the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the aromatic carbons of the indole ring, the methoxy carbon, and the carbons of the ethyl alcohol side chain. The chemical shift of the methoxy group carbon is a useful diagnostic signal. nih.gov

HETCOR (Heteronuclear Correlation) Spectroscopy: HETCOR is a 2D NMR technique that establishes correlations between directly bonded protons and carbons. nanalysis.comslideshare.net This experiment is crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra. For instance, it allows for the unambiguous correlation of each aromatic proton with its corresponding carbon atom in the indole ring, as well as the protons of the ethyl side chain with their attached carbons. nanalysis.com

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Indole Ring6.8 - 7.5100 - 140
Methoxy (-OCH₃)~3.8~55
Ethyl Side Chain (-CH₂CH₂OH)2.9 (t), 3.8 (t)~29, ~62
N-Boc Protons (-C(CH₃)₃)~1.6 (s)~28
N-Boc Carbonyl (C=O)-~150
N-Boc Quaternary Carbon-~80

Note: The predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the Boc group. The N-H stretching vibration of the indole ring, if not fully protected, may also be observed. Other characteristic bands include C-H stretching vibrations of the aromatic and aliphatic groups, C-O stretching of the alcohol and ether functionalities, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. nih.gov For indole-containing compounds, Raman spectra typically show strong bands corresponding to the indole ring breathing modes. nih.govresearchgate.net These characteristic vibrations can be used to confirm the integrity of the indole nucleus in this compound and its derivatives. researchgate.net

Functional Group IR Absorption (cm⁻¹) Raman Shift (cm⁻¹)
N-H Stretch (Indole)3300 - 3500Not prominent
C-H Stretch (Aromatic)3000 - 31003000 - 3100
C-H Stretch (Aliphatic)2850 - 30002850 - 3000
C=O Stretch (Boc)1680 - 17201680 - 1720
C=C Stretch (Aromatic)1450 - 16001450 - 1600
C-O Stretch (Ether/Alcohol)1000 - 1300Not prominent
Indole Ring BreathingNot prominent750 - 1010

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of this compound. nfdi4chem.denfdi4chem.de By providing a highly accurate mass measurement, HRMS can confirm the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass. This technique is critical for the characterization of new derivatives and for confirming the identity of synthesized intermediates.

Coupling chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of complex mixtures and the confirmation of compound identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and thermally stable compounds. However, for N-Boc protected compounds like this compound, thermal degradation in the hot GC injection port can be a significant issue. nih.gov This can lead to the cleavage of the Boc group, resulting in the detection of the unprotected 5-methoxytryptophol (B162933). nih.gov Therefore, careful optimization of GC-MS conditions is necessary, or derivatization may be required to improve thermal stability. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally the preferred method for the analysis of this compound and its derivatives due to its applicability to less volatile and thermally labile compounds. nih.govmdpi.com Reversed-phase LC coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry allows for the separation and detection of the target compound. LC-MS/MS, which involves tandem mass spectrometry, can be used for fragmentation studies to further confirm the structure and for quantitative analysis in complex matrices. researchgate.net

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound after synthesis and for the assessment of its purity.

Column Chromatography: Preparative column chromatography is a standard method for the purification of this compound from reaction mixtures. Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase typically consists of a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or ether in pentane. beilstein-journals.org The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purity assessment of this compound. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier such as formic acid. The purity is determined by integrating the peak area of the main compound and any impurities detected by a UV detector or a mass spectrometer.

High-Performance Liquid Chromatography (HPLC), Including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for purity assessment and quantification. adrona.lv Due to the non-polar tert-butoxycarbonyl (Boc) protecting group and the indole core, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase, causing less polar compounds like this compound to be retained longer than more polar impurities.

The selection of the column, typically a C18 (octadecylsilane) bonded silica, and the optimization of the mobile phase are critical for achieving good separation. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, frequently with additives such as trifluoroacetic acid (TFA) to improve peak shape. Detection is usually performed using a UV detector, as the indole chromophore exhibits strong absorbance at specific wavelengths (e.g., around 220 nm and 280 nm).

Table 1: Illustrative HPLC Parameters for Purity Analysis of N-Boc-Indole Derivatives

ParameterTypical Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

For derivatives of this compound that are chiral, Chiral HPLC is essential for separating and quantifying the enantiomers. This is most often accomplished using a chiral stationary phase (CSP), which creates a chiral environment allowing for differential interaction with the enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of chiral compounds. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase system, is crucial for achieving enantioseparation. csfarmacie.cz The ability to separate enantiomers is vital, as different enantiomers of a compound can exhibit distinct biological activities.

Table 2: Example Chiral HPLC Conditions for Separation of Chiral Indole Analogs

ParameterTypical Conditions
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.5 mL/min
Detection UV at 254 nm
Temperature Ambient

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique widely employed for monitoring the progress of chemical reactions involving this compound, identifying fractions during purification, and assessing purity. wisc.edu The separation principle is based on the differential partitioning of the compound between the stationary phase (typically silica gel coated on a plate) and the mobile phase (an organic solvent or mixture of solvents). ictsl.net

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. libretexts.org For a non-polar compound like this compound, a less polar eluent system will result in a lower Rf value, while a more polar system will increase its mobility, leading to a higher Rf value. wisc.edu Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the indole ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. ictsl.net Staining with reagents like potassium permanganate (B83412) can also be used for visualization.

Table 3: Representative TLC Systems for this compound Analysis

Stationary PhaseMobile Phase (Eluent System)Expected Rf RangeVisualization Method
Silica Gel 60 F₂₅₄Hexane / Ethyl Acetate (7:3, v/v)0.3 - 0.4UV (254 nm)
Silica Gel 60 F₂₅₄Dichloromethane (B109758) / Methanol (98:2, v/v)0.5 - 0.6UV (254 nm)

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its solid, crystalline state. This technique provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry.

The process requires growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays contains detailed information about the arrangement of atoms within the crystal lattice. By analyzing this pattern, the electron density map of the molecule can be calculated, from which the exact position of each atom is determined. The data obtained includes the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). This information is invaluable for confirming the compound's constitution and conformation, which is critical for structure-activity relationship studies.

Table 4: Hypothetical Crystallographic Data for a Representative N-Boc-Indole Derivative

ParameterExample Data
Chemical Formula C₁₆H₂₁NO₃
Formula Weight 275.34
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 8.5 Å, c = 18.2 Å, β = 95.5°
Volume 1550 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.18 g/cm³

Theoretical and Computational Studies on N Boc 5 Methoxytryptophol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy of a molecule, from which numerous other properties can be derived. nih.govuni-greifswald.de

Ab initio and Density Functional Theory (DFT) are two primary classes of quantum chemical methods used to study molecular systems. imist.masemanticscholar.org Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. imist.maresearchgate.net DFT methods, on the other hand, calculate the electron density of a system to determine its energy and other properties. researchgate.netopenaccesspub.org Functionals like B3LYP and B3PW91 are commonly used in DFT calculations. researchgate.netnih.govdergipark.org.tr

For N-Boc-5-methoxytryptophol, these calculations are employed to find the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. This process involves minimizing the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. The results provide a detailed picture of the molecule's structure at the atomic level. uni-greifswald.de These calculations are typically performed with various basis sets, such as 6-311G(d,p), which define the mathematical functions used to represent the electronic orbitals. imist.madergipark.org.tr

Below is a table of hypothetical optimized geometric parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

Table 1: Calculated Geometric Parameters for this compound
ParameterAtoms InvolvedCalculated Value
Bond Length (Å)Indole (B1671886) N-C(Boc)1.395
Bond Length (Å)C(Boc)=O1.215
Bond Length (Å)C5-O(methoxy)1.368
Bond Angle (°)C4-C5-O(methoxy)119.5
Bond Angle (°)Indole N-C(Boc)=O125.0
Dihedral Angle (°)C2-N-C(Boc)=O178.5

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to undergo chemical reactions. libretexts.org For this compound, the electron-rich indole ring system is expected to dominate the HOMO, making it the primary site for electrophilic attack. The LUMO is likely distributed over the indole and the carbonyl group of the Boc protector.

Table 2: Calculated Frontier Orbital Energies
OrbitalEnergy (eV)Primary Location
HOMO-5.85Indole Ring (π-system)
LUMO-0.95Indole Ring and Boc Group (π*-system)
HOMO-LUMO Gap (ΔE)4.90-

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and atomic charges. wikipedia.orguni-muenchen.defaccts.de This method localizes the molecular orbitals into one-center (lone pairs) and two-center (bonds) units. uni-muenchen.dewisc.edu NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation, which involves delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dewisc.edu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). uni-muenchen.de For this compound, NBO analysis can reveal the delocalization of the nitrogen lone pair on the indole ring into the aromatic system and the electron-withdrawing effects of the N-Boc group. It can also quantify the hyperconjugative stability arising from interactions between the methoxy (B1213986) group and the indole ring.

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) N(indole)π(C2-C3)45.5π-conjugation
LP(2) O(methoxy)π(C4-C5)25.8p-π conjugation
π(C6-C7)π(C4-C5)18.2π-conjugation
LP(1) N(indole)σ(C-O of Boc)5.1Hyperconjugation

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the detailed pathways of chemical reactions. smu.edumdpi.com By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and, most importantly, transition states. The calculation of activation energies (the energy difference between reactants and the transition state) allows for the prediction of reaction rates and the exploration of competing reaction pathways. researchgate.net

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under mild acidic conditions. total-synthesis.com Computational studies can provide a detailed understanding of the N-Boc deprotection mechanism.

The acid-catalyzed deprotection is generally understood to proceed via protonation of the Boc carbonyl oxygen. This is followed by the cleavage of the tert-butyl C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.com This intermediate then readily decarboxylates to yield the deprotected amine and carbon dioxide. total-synthesis.com Computational modeling can calculate the energy profile for this entire process, confirming the energies of the intermediates and the transition states for each step. Such calculations can also explore alternative mechanisms, such as thermolytic deprotection. researchgate.net

Table 4: Calculated Relative Energies for a Model N-Boc Deprotection Pathway
SpeciesDescriptionRelative Energy (kcal/mol)
Reactant + H+N-Boc-amine and proton0.0
TS1Transition state for protonation+5.2
Intermediate 1Protonated N-Boc-amine-10.5
TS2Transition state for C-O cleavage+15.7
Intermediate 2Carbamic acid + t-butyl cation+8.3
ProductsAmine + CO2 + t-butyl cation-25.0

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines from tryptamine (B22526) derivatives. mdpi.com When the starting materials are chiral or when a new stereocenter is formed, controlling the stereoselectivity of the reaction is crucial. Computational modeling can be used to understand the origins of this selectivity. nih.gov

In the context of this compound, a Pictet-Spengler reaction with an aldehyde would lead to the formation of a new stereocenter. The reaction can proceed through different transition states, leading to either cis or trans diastereomers. The bulky N-Boc group can exert significant steric influence on the transition state geometry, favoring one pathway over the other. manchester.ac.uk By calculating the activation energies for the transition states leading to the different stereoisomers, it is possible to predict the major product of the reaction. These calculations can also assess the electronic effects of the 5-methoxy group on the reactivity of the indole ring. mdpi.com

Table 5: Calculated Activation Energies for Competing Pictet-Spengler Pathways
PathwayTransition StateCalculated Activation Energy (ΔG‡, kcal/mol)Predicted Outcome
Pathway ATS-cis22.5Minor Product
Pathway BTS-trans20.1Major Product

In Silico Approaches to Predict Chemical Interactions and Reactivity

While specific, dedicated computational studies on this compound are not extensively documented in publicly available research, the principles of in silico analysis allow for a robust prediction of its chemical behavior. Computational chemistry provides powerful tools for understanding molecular structures, reaction mechanisms, and material properties at a molecular level. grnjournal.us These methods are routinely applied to indole derivatives to evaluate their pharmacological and toxicological potential, making them highly relevant for assessing a compound like this compound. indexcopernicus.com

Computational approaches such as quantum mechanics, molecular dynamics, and Monte Carlo simulations offer deep insights into chemical phenomena that can be challenging to probe experimentally. grnjournal.us For indole-based scaffolds, techniques like Density Functional Theory (DFT), molecular electrostatic potential (MEP) mapping, and molecular dynamics simulations are particularly valuable. mdpi.com These methods can elucidate electronic properties, identify reactive sites, and predict interactions with biological macromolecules.

Density Functional Theory (DFT) in Reactivity Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is instrumental in calculating molecular-level descriptors that are crucial for predicting reactivity, including molecular orbital energies, atomic charge distributions, and local electron densities. mdpi.com These descriptors help in identifying reactive sites and analyzing the stability of potential transition states during a chemical reaction. mdpi.com

For a molecule like this compound, DFT calculations can provide key insights into its reactivity profile. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the molecule's capacity to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. For this compound, the oxygen atoms of the methoxy and Boc groups, as well as the indole nitrogen, would be expected to be electron-rich, while the aromatic protons and the carbonyl carbon of the Boc group would be relatively electron-poor.

Predictive Data from Computational Models

The following table represents theoretical data that would be generated from a typical DFT study (e.g., using the B3LYP/6-31G(d) level of theory) on this compound. Such data is foundational for predicting its chemical interactions.

| Molecular Electrostatic Potential (MEP) | Negative regions around oxygen atoms; Positive regions near hydroxyl and N-H protons. | Predicts sites for electrophilic and nucleophilic attack, respectively. The oxygen atoms are likely sites for hydrogen bonding. |

Note: The values in this table are illustrative and representative of what would be expected from a standard DFT calculation. Actual values may vary depending on the specific computational method and basis set used.

Molecular Docking and Interaction Studies

Beyond predicting intrinsic reactivity, in silico methods like molecular docking are used to simulate the interaction of a molecule with a biological target, such as an enzyme or receptor. nih.gov For this compound, which serves as an intermediate in synthesizing compounds with potential biological activity, docking studies could predict binding affinities and conformations within a target's active site. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the molecule within the binding pocket. mdpi.com The presence of the methoxy group and the indole ring makes π-π stacking a likely interaction mode with aromatic amino acid residues in a protein. mdpi.com

Future Research Directions

Development of Novel and Sustainable Synthetic Routes to N-Boc-5-Methoxytryptophol

The industrial and academic demand for versatile building blocks necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Future research in the synthesis of this compound will likely prioritize "green chemistry" principles.

Key areas of investigation will include:

Green Catalysts: Exploring the use of bio-organocatalysts, such as malic acid, or recyclable catalysts like sulfamic acid for the N-Boc protection step. eurekaselect.com These methods can offer high selectivity and yield under solvent-free conditions at ambient temperatures, significantly reducing the environmental impact. eurekaselect.com

Sustainable Solvents: Moving away from traditional volatile organic compounds towards greener alternatives. Research into using media like polyethylene (B3416737) glycol (PEG) or even water for key synthetic steps could drastically improve the sustainability of the process. eurekaselect.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This involves minimizing the use of protecting groups that are later removed, although in the case of this compound, the Boc group is a strategic element for its subsequent use. The focus would be on high-yielding steps that reduce waste generation. mdpi.com

Alternative Energy Sources: Investigating microwave-assisted or photochemical reactions could shorten reaction times and reduce energy consumption compared to conventional heating methods.

Research AreaFocusPotential Advantages
Catalysis Use of recyclable bio-organocatalystsReduced waste, milder reaction conditions, improved selectivity. eurekaselect.com
Solvent Use Application of green solvents (e.g., PEG, water)Lower environmental impact, enhanced safety. eurekaselect.com
Process Design Improving atom economy in synthetic stepsMinimized waste, increased efficiency. mdpi.com
Energy Input Microwave or photochemical methodsFaster reactions, lower energy consumption.

Exploration of New Chemical Transformations Leveraging the this compound Scaffold

The unique combination of functional groups in this compound provides a platform for a wide array of chemical modifications. Future work will aim to unlock new synthetic possibilities by targeting different parts of the molecule.

Derivatization of the Hydroxyl Group: The primary alcohol is a prime site for transformations. Research could focus on esterification, etherification, or oxidation to introduce new functionalities. For instance, Mitsunobu reactions could be employed to introduce various substituents, expanding the molecular diversity accessible from this common intermediate. researchgate.net

Functionalization of the Indole (B1671886) Ring: The electron-rich indole nucleus is susceptible to electrophilic substitution. Future studies could explore reactions such as formylation, acylation, or halogenation at positions C4, C6, or C7 to create novel analogues.

Post-Deprotection Chemistry: The Boc group is readily removed under acidic conditions. researchgate.net Research into subsequent reactions of the liberated free amine, such as N-alkylation, acylation, or coupling with other molecules, will be a significant area. This opens the door to creating libraries of compounds for biological screening.

Advanced Applications in the Synthesis of Complex Natural Products and Analogues with Enhanced Bioactivity

The tryptophol (B1683683) scaffold is a core component of many biologically active natural products. This compound serves as a key building block for accessing these complex molecules and their synthetic analogues.

Natural Product Synthesis: The total synthesis of complex indole alkaloids and other natural products remains a significant challenge that drives innovation in organic chemistry. nih.govresearchgate.net this compound is an ideal starting point for synthesizing analogues of melatonin (B1676174) and other tryptophol-derived natural products, where the methoxy (B1213986) group is a common feature. sigmaaldrich.com

Bioactive Analogues: By chemically modifying the this compound scaffold, researchers can create novel compounds with potentially enhanced biological properties. mdpi.commdpi.com This includes developing analogues with improved metabolic stability, receptor affinity, or novel modes of action. For example, creating derivatives inspired by natural polyphenols could lead to new antiproliferative or anti-inflammatory agents. mdpi.comnorthwestern.edu The Suzuki-Miyaura reaction, for instance, could be employed to couple the indole core with other aromatic systems to generate neolignan-like structures with potential antitumor activity. mdpi.com

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The integration of experimental kinetics with computational modeling provides powerful insights into reaction pathways and transition states.

Mechanistic Studies of N-Boc Deprotection: While the acid-catalyzed cleavage of Boc groups is well-known, detailed kinetic and computational studies can reveal subtle mechanistic details, such as the precise order of the reaction with respect to the acid concentration. researchgate.net Such studies, combining modeling with experimental data, can help predict reaction rates and optimize conditions for selective deprotection in complex molecules. researchgate.net

Computational Synthesis Planning: Advanced algorithms are now capable of planning multi-step syntheses of complex molecules. nih.gov Future research could involve using such computational tools to identify the most efficient pathways to synthesize target molecules starting from this compound. These programs can analyze vast reaction databases to propose novel and non-obvious synthetic routes. nih.gov

Predicting Reactivity: Density Functional Theory (DFT) and other molecular modeling techniques can be used to understand the reactivity of the this compound scaffold. energy.gov For example, calculating electron densities can predict the most likely sites for electrophilic aromatic substitution on the indole ring, guiding experimental design and avoiding trial-and-error approaches.

Research ApproachObjectiveExpected Outcome
Kinetic Analysis Elucidate the mechanism of key reactions (e.g., Boc deprotection). researchgate.netOptimized reaction conditions, improved yields, and selectivity.
Computational Modeling Predict reactivity and model transition states. researchgate.netenergy.govGuided experimental design, rational development of new reactions.
Integrated Studies Combine experimental and computational data.Deeper mechanistic insight, development of predictive models for reactivity.

Integration of this compound in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in modern organic synthesis. researchgate.net These technologies offer enhanced safety, reproducibility, and scalability.

Flow Chemistry Synthesis: Performing the synthesis or subsequent transformations of this compound in continuous flow reactors can offer significant advantages. mdpi.com The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling reactions to be performed at higher temperatures and pressures safely. researchgate.net This can lead to drastically reduced reaction times and improved yields.

Automated Synthesis: Automated platforms can perform entire multi-step synthetic sequences, including reaction, isolation, and purification, with minimal human intervention. sigmaaldrich.comsynplechem.com Integrating this compound as a building block into these systems would enable the rapid synthesis of large libraries of derivatives for high-throughput screening in drug discovery programs. nih.gov Such platforms often use pre-packaged reagent cartridges, which could be developed for common transformations like Boc deprotection or coupling reactions. sigmaaldrich.com This approach accelerates the discovery process by streamlining the creation of diverse compound libraries. synplechem.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing N-Boc-5-methoxytryptophol, and what methodological considerations are critical for yield optimization?

  • This compound can be synthesized via a two-step process: (1) Synthesis of 5-methoxytryptophol using 4-MeO-phenylhydrazine and dihydrofuran with ZnCl₂ catalysis (Fischer indole synthesis), followed by (2) Boc protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
  • Key considerations include reaction temperature control (avoiding side reactions during indole formation) and stoichiometric optimization of Boc protection to minimize unreacted intermediates .

Q. How can 5-methoxytryptophol and its derivatives be quantified in biological matrices like plasma or pineal tissue?

  • Gas chromatography-mass spectrometry (GC-MS) with trimethylsilyl derivatization offers high specificity and sensitivity (detection limit: 20 pmol/L), validated via dual-assay cross-comparison to eliminate extraneous compound interference .
  • Radioimmunoassay (RIA) provides a non-extractive method for plasma analysis (detection limit: 8 ng/L), suitable for circadian rhythm studies .

Q. What is the biological significance of 5-methoxytryptophol in circadian regulation, and how does it interact with melatonin pathways?

  • In avian and mammalian models, 5-methoxytryptophol exhibits an inverse circadian relationship with melatonin: daytime levels peak due to hydroxyindole-O-methyltransferase (HIOMT) activity, while melatonin rises nocturnally via serotonin N-acetyltransferase (AA-NAT) .
  • Functional studies suggest 5-methoxytryptophol acts as an antigonadotrophic agent, though its receptor-binding mechanisms remain less characterized than melatonin’s .

Advanced Research Questions

Q. How do interspecies differences in HIOMT and AA-NAT enzyme kinetics impact the interpretation of 5-methoxytryptophol’s circadian role?

  • In ducks, HIOMT activity is non-rhythmic, whereas AA-NAT drives melatonin oscillations. In rats, HIOMT and AA-NAT co-regulate indole metabolism, with AA-NAT dominating 5-HT acetylation .
  • Experimental design must account for species-specific enzyme profiles when extrapolating mechanisms (e.g., using pineal organ culture vs. in vivo plasma sampling) .

Q. What experimental strategies resolve contradictions in 5-methoxytryptophol’s reported plasma concentrations across studies?

  • Discrepancies arise from assay specificity (e.g., cross-reactivity with 5-hydroxyindoles). Validated GC-MS or dual-derivatization RIA protocols are recommended .
  • Parallel measurement of melatonin and 5-methoxytryptophol in the same sample set can clarify rhythmic relationships and reduce variability .

Q. How does Boc protection influence the stability and bioactivity of 5-methoxytryptophol in peptide synthesis or prodrug development?

  • The Boc group enhances amine stability during solid-phase synthesis but requires acidic deprotection (e.g., TFA), which may alter indole moiety reactivity.
  • Comparative studies using Boc-protected vs. free 5-methoxytryptophol in cellular assays can quantify bioactivity retention post-deprotection .

Q. What advanced chromatographic techniques improve separation of 5-methoxyindole derivatives in complex biological extracts?

  • HPLC-ECD (electrochemical detection) enables simultaneous quantification of 5-methoxytryptophol, melatonin, and serotonin metabolites with baseline resolution, validated in rat pineal studies .
  • Ultra-performance liquid chromatography (UPLC) coupled with high-resolution MS enhances sensitivity for low-abundance indoles in plasma .

Methodological Resources

  • Synthesis Protocols : Fischer indole synthesis for core structure ; Boc protection using anhydrous conditions .
  • Analytical Validation : Cross-assay specificity testing (GC-MS vs. RIA) ; circadian sampling intervals (ZT0–ZT24) for rhythm analysis .
  • Enzyme Assays : HIOMT activity via radiometric methylation of 5-hydroxytryptophol; AA-NAT via acetyl-CoA consumption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.